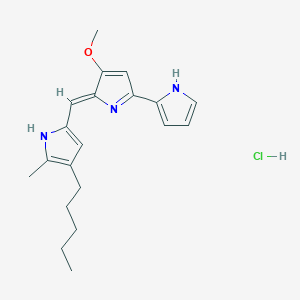

Prodigiosin hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C20H26ClN3O |

|---|---|

Molekulargewicht |

359.9 g/mol |

IUPAC-Name |

(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |

InChI |

InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12-; |

InChI-Schlüssel |

UQRGJSTXVCWXNU-JHMJKTBASA-N |

Isomerische SMILES |

CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C.Cl |

Kanonische SMILES |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Prodigiosin Hydrochloride: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising natural product with potent anticancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which prodigiosin hydrochloride exerts its effects on cancer cells. It details the compound's impact on critical cellular processes, including the induction of apoptosis, modulation of key signaling pathways, cell cycle arrest, and generation of reactive oxygen species. This document synthesizes current research to offer a comprehensive resource for professionals in oncology and drug development, complete with quantitative data, detailed experimental protocols, and visual representations of its multifaceted mechanism of action.

Introduction

Prodigiosin is a family of natural tripyrrole red pigments that have garnered significant interest for their broad range of biological activities, including antibacterial, antifungal, immunosuppressive, and notably, anticancer properties.[1][2] Its selective cytotoxicity towards malignant cells, while exhibiting minimal to no harm on normal cells, positions it as a compelling candidate for cancer therapy.[3][4] This guide focuses on the hydrochloride salt of prodigiosin, delving into the intricate cellular and molecular pathways it modulates to inhibit cancer cell proliferation and induce cell death.

Core Anticancer Mechanisms of Action

This compound employs a multi-pronged attack on cancer cells, targeting several key vulnerabilities. These mechanisms are not mutually exclusive and often work in concert to achieve a potent antitumor effect.

Induction of Apoptosis

A primary mechanism of prodigiosin's anticancer activity is the induction of programmed cell death, or apoptosis, through both caspase-dependent and -independent pathways.[5][6]

-

Caspase-Dependent Apoptosis: Prodigiosin has been shown to upregulate the expression of key apoptotic proteins. In various cancer cell lines, treatment with prodigiosin leads to increased levels of caspase-3 and caspase-9.[5] It also modulates the Bcl-2 family of proteins, promoting the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.[8] Furthermore, prodigiosin can suppress the inhibitor of apoptosis proteins (IAPs), including XIAP, cIAP-1, and cIAP-2, further promoting caspase activation and subsequent apoptosis.[5]

-

Caspase-Independent Apoptosis: Evidence also points to prodigiosin's ability to induce apoptosis through mechanisms that do not rely on caspases. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation.[5][6]

-

p53-Independent Apoptosis: Notably, prodigiosin can induce apoptosis irrespective of the p53 tumor suppressor protein status of the cancer cell.[9][10] This is a significant advantage, as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.

Modulation of Key Signaling Pathways

Prodigiosin has been identified as a potent modulator of several signaling pathways that are frequently dysregulated in cancer.

-

Wnt/β-catenin Signaling Pathway: Prodigiosin effectively inhibits the Wnt/β-catenin signaling cascade, a pathway crucial for cancer cell proliferation and survival. It achieves this by targeting multiple components of the pathway, including the low-density lipoprotein-receptor-related protein 6 (LRP6), Dishevelled (DVL), and glycogen (B147801) synthase kinase-3β (GSK3β). By decreasing the phosphorylation of these key proteins, prodigiosin suppresses the expression of Wnt target genes, such as cyclin D1, leading to reduced cell proliferation.[11]

-

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK sub-pathway, is another target of prodigiosin. In some cancer cell lines, prodigiosin treatment leads to the activation of the ERK signaling pathway, which paradoxically contributes to apoptosis induction and inhibition of autophagy.[7][12] Conversely, in other contexts, it can inhibit MAPK signaling to impede tumor progression.[7]

-

mTOR Signaling Pathway: Prodigiosin is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

-

PI3K/Akt Signaling Pathway: Molecular docking studies suggest that prodigiosin targets Akt1, a crucial protein in the PI3K/Akt survival pathway, providing a potential explanation for its pro-apoptotic effects.[13]

Cell Cycle Arrest

Prodigiosin can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest appears to be cell-type dependent. For instance, in human colorectal adenocarcinoma HT-29 cells, prodigiosin induces an S-phase arrest.[14] In Jurkat T cells, it has been shown to inhibit cyclin E, cdk2, p27, and p21, and prevent the phosphorylation of the Retinoblastoma (Rb) protein, ultimately leading to cell cycle arrest.[15]

Generation of Reactive Oxygen Species (ROS)

Prodigiosin can induce the production of reactive oxygen species (ROS) within cancer cells.[12] While low levels of ROS can promote cell survival, excessive ROS production leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.[7][16] The generation of ROS appears to be a key mechanism in prodigiosin-induced apoptosis and can be partially prevented by ROS scavengers.[12]

Anti-Angiogenic and Anti-Metastatic Effects

Prodigiosin has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It achieves this by inhibiting matrix metalloproteinase-9 (MMP-9), which in turn can regulate the release of vascular endothelial growth factor (VEGF).[3] Furthermore, prodigiosin can inhibit tumor cell invasion and metastasis by promoting cell aggregation and inhibiting cell adhesion and mobility.[17]

Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in the literature.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Human Lung Carcinoma | 0.39 µg/mL | [14][18] |

| HT-29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [14][18] |

| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [14][18] |

| MCF-7 | Human Breast Adenocarcinoma | 0.04 µg/mL, 5.1 µg/mL, 16 µg/mL | [14][19] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.02-0.68 µg/mL, 6.7 µg/mL | [20][21] |

| Hep G2 | Human Hepatocellular Carcinoma | 0.04 µg/mL | [14] |

| WiDr | Human Colon Adenocarcinoma | 0.2 µg/mL | [14] |

| Jurkat | Human T-cell Leukemia | 225 nM | [10] |

| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [19] |

| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 µg/mL | [19] |

| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [19] |

| HCT116 | Human Colon Carcinoma | 0.04 µg/mL | [21] |

| K562 | Human Chronic Myelogenous Leukemia | 79.6 - 6160 nM | [18] |

| LU-1 | Human Lung Cancer | Not specified | [20][22] |

| KB | Human Oral Carcinoma | 4.8 µM | [22] |

| PC3 | Human Prostate Cancer | Not specified | [5] |

| JEG3 | Human Choriocarcinoma | Not specified | [5] |

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the anticancer mechanism of prodigiosin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with prodigiosin at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19]

Western Blot Analysis

-

Protein Extraction: Lyse prodigiosin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-LRP6, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with prodigiosin and harvest as described for apoptosis analysis.

-

Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by prodigiosin and a typical experimental workflow for its analysis.

Caption: Prodigiosin induces apoptosis via intrinsic and caspase-independent pathways.

Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway at multiple points.

Caption: A standard experimental workflow for studying prodigiosin's anticancer effects.

Conclusion and Future Directions

This compound exhibits a remarkable and multifaceted mechanism of action against a wide array of cancer cells. Its ability to induce apoptosis through various pathways, modulate critical oncogenic signaling cascades, arrest the cell cycle, and generate cytotoxic ROS underscores its potential as a therapeutic agent. The selectivity of prodigiosin for cancer cells over normal cells further enhances its appeal.

Future research should focus on elucidating the precise molecular targets of prodigiosin, understanding the nuances of its effects in different cancer types, and exploring its efficacy in combination with existing chemotherapeutic agents and immunotherapies.[23] Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this promising natural compound in the fight against cancer.

References

- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodigiosin-based solution has selective activity against cancer cells | EurekAlert! [eurekalert.org]

- 5. mdpi.com [mdpi.com]

- 6. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 9. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of the proapoptotic drug prodigiosin on cell cycle-related proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimetastatic effect of prodigiosin through inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journal.waocp.org [journal.waocp.org]

- 21. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 [mdpi.com]

- 22. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prodigiosin/PU-H71 as a novel potential combined therapy for triple negative breast cancer (TNBC): preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crimson Tide of Medicine: An In-depth Technical Guide to the Origin of Prodigiosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red pigment produced by various microorganisms, has garnered significant attention in the scientific community for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This technical guide delves into the multifaceted origins of its hydrochloride salt, from its microbial producers and biosynthetic pathways to detailed methodologies for its extraction, purification, and characterization. Furthermore, it explores the molecular mechanisms of action, providing a comprehensive resource for researchers and professionals in drug development.

Introduction: A "Prodigious" Pigment

Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products, characterized by a common tripyrrole skeleton.[1] Its name is derived from the Latin word "prodigiosus," meaning marvelous or prodigious, a nod to historical accounts of its spontaneous appearance as "blood" on communion wafers and other starchy foods, an event that was often perceived as a miracle.[2] The bacterium responsible for this phenomenon was later identified as Serratia marcescens.[3] Prodigiosin hydrochloride is the acidic salt form of this pigment, often used in research due to its stability and solubility in certain solvents.[4]

Microbial Origins and Biosynthesis

Prodigiosin is produced by a variety of Gram-negative and Gram-positive bacteria. The most prolific and well-studied producer is the Gram-negative bacterium Serratia marcescens.[3][5] Other producing organisms include Vibrio psychroerythrus, Hahella chejuensis, and some species of Streptomyces.[3]

The biosynthesis of prodigiosin is a fascinating example of a bifurcated metabolic pathway, where two distinct precursor molecules are synthesized separately and then condensed to form the final product.[6][7] This process is orchestrated by a cluster of genes known as the pig operon.[5]

The two key precursors are:

The synthesis of these precursors involves a series of enzymatic reactions utilizing amino acids such as proline, serine, and methionine, as well as other small molecules.[3][6] The final condensation of MBC and MAP is catalyzed by the enzyme PigC.[8]

Biosynthesis Pathway of Prodigiosin

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimum conditions for Prodigiosin production by Serratia marcescens S11 | Semantic Scholar [semanticscholar.org]

- 7. strategian.com [strategian.com]

- 8. Prodigiosin - Wikipedia [en.wikipedia.org]

Prodigiosin Hydrochloride: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red pigment belonging to the tripyrrole family of secondary metabolites, is produced by various bacteria, most notably Serratia marcescens.[1][2] Its hydrochloride salt form enhances its solubility, making it more amenable for research and potential therapeutic applications. This document provides an in-depth technical overview of the multifaceted biological activities of Prodigiosin hydrochloride, with a focus on its anticancer, antimicrobial, and immunosuppressive properties. We delve into the underlying mechanisms of action, present quantitative data from various studies, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.

Core Biological Activities

This compound exhibits a broad spectrum of biological effects, making it a subject of intense scientific investigation. Its most prominent activities include:

-

Anticancer Activity: Prodigiosin is a potent proapoptotic agent against a wide array of cancer cell lines, often showing selectivity for malignant cells over normal cells.[3][4] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

-

Antimicrobial Activity: This compound demonstrates significant inhibitory effects against a range of pathogenic bacteria and fungi.[5][6] Its lipophilic nature is thought to contribute to its ability to disrupt microbial cell membranes.

-

Immunosuppressive Activity: Prodigiosin has been shown to suppress immune responses, particularly those mediated by T-lymphocytes.[7] This property suggests its potential for development as an agent to manage autoimmune diseases and prevent organ transplant rejection.

Quantitative Data Summary

The following tables summarize the reported potencies of this compound in terms of half-maximal inhibitory concentrations (IC50) for cancer cell lines and minimum inhibitory concentrations (MIC) for various microorganisms.

Table 1: Anticancer Activity of Prodigiosin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | <2 | [8] |

| LU-1 | Lung Cancer | Not specified, strong inhibition | [8] |

| KB | Oropharyngeal Cancer | Not specified, strong inhibition | [8] |

| HepG2 | Liver Cancer | 8.75 | [8] |

| H460 | Lung Cancer | 7.7 | [8] |

| JEG3 | Choriocarcinoma | Dose-dependent apoptosis | [8] |

| PC3 | Prostate Cancer | Dose-dependent apoptosis | [8] |

Table 2: Antimicrobial Activity of Prodigiosin (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 100 | [9] |

| Staphylococcus aureus | Gram-positive Bacteria | 0.18 | [9] |

| Bacillus cereus | Gram-positive Bacteria | Not specified, 0.6 cm inhibition zone | [6] |

| Clostridium botulinum | Gram-positive Bacteria | Not specified, 0.7 cm inhibition zone | [6] |

| Salmonella enterica | Gram-negative Bacteria | Not specified, 0.5 cm inhibition zone | [6] |

| Vibrio vulnificus | Gram-negative Bacteria | Not specified, 0.2 cm inhibition zone | [6] |

| Oxacillin-resistant Staphylococcus aureus (ORSA) | Gram-positive Bacteria | 1 - 4 | [1] |

Mechanisms of Action and Signaling Pathways

Prodigiosin's biological effects are mediated through its interaction with multiple cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer activity of Prodigiosin is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.[10] Key mechanisms include:

-

DNA Damage: Prodigiosin can intercalate with DNA and, in the presence of copper ions, promote oxidative cleavage of double-stranded DNA.[10]

-

Modulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[8]

-

Caspase Activation: Prodigiosin treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are central to the apoptotic cascade.[8]

-

Cell Cycle Arrest: It can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

-

Inhibition of Signaling Pathways: Prodigiosin has been shown to inhibit critical cancer-promoting pathways such as the Wnt/β-catenin and MAPK/ERK pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of Prodigiosin is believed to be the disruption of the plasma membrane.[11] Its hydrophobic nature allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Immunosuppressive Mechanism

Prodigiosin exerts its immunosuppressive effects primarily by targeting T-lymphocytes.[7] It has been shown to inhibit T-cell proliferation in response to mitogens. The precise molecular targets are still under investigation, but it is thought to interfere with signal transduction pathways crucial for T-cell activation and proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Extraction and Purification of Prodigiosin

Protocol:

-

Culture: Grow a prodigiosin-producing bacterial strain, such as Serratia marcescens, in a suitable liquid medium (e.g., peptone-glycerol broth) at 28-30°C for 48-72 hours with agitation.[5]

-

Harvesting: Centrifuge the culture broth at 8,000-10,000 x g for 15 minutes to pellet the bacterial cells.

-

Extraction: Resuspend the cell pellet in acidified methanol (B129727) (e.g., methanol containing 4% 1N HCl) or acetone and incubate with shaking for 1-2 hours at room temperature.[8]

-

Clarification: Centrifuge the mixture to remove cell debris and collect the supernatant containing the crude prodigiosin extract.

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Perform column chromatography on a silica gel column.

-

Elute with a suitable solvent system, such as a gradient of toluene (B28343) and ethyl acetate (B1210297) (e.g., 9:1 v/v).[8]

-

-

Purity Assessment: Analyze the purity of the collected fractions using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Crystallization: Evaporate the solvent from the pure fractions to obtain crystalline this compound.

Anticancer Activity Assays

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Antimicrobial Activity Assays

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plating: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.[6]

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12]

Immunosuppressive Activity Assay

-

Splenocyte Isolation: Isolate splenocytes from a suitable animal model (e.g., mice).

-

Cell Culture: Culture the splenocytes in a 96-well plate in the presence of a T-cell mitogen (e.g., Concanavalin A or Phytohemagglutinin).

-

Treatment: Add various concentrations of this compound to the wells.

-

Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), assess cell proliferation using a method such as the MTT assay or by measuring the incorporation of radiolabeled thymidine.

-

Analysis: Compare the proliferation of treated cells to that of untreated controls to determine the immunosuppressive effect.

Conclusion

This compound is a natural product with a remarkable range of biological activities, holding significant promise for the development of new therapeutic agents. Its potent anticancer, antimicrobial, and immunosuppressive properties, coupled with its diverse mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Prodigiosin - Wikipedia [en.wikipedia.org]

- 3. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]

- 12. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Prodigiosin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Prodigiosin (B1679158) hydrochloride, a potent tripyrrole red pigment with significant interest in the pharmaceutical and biotechnology sectors. This document details the key spectroscopic characteristics, experimental protocols for their determination, and relevant workflows for researchers engaged in the analysis and application of this compound.

Introduction

Prodigiosin, a secondary metabolite produced by various bacteria, most notably Serratia marcescens, has garnered considerable attention for its wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.[1][2] The hydrochloride salt of prodigiosin is the protonated form, which is typically studied in acidic conditions and is soluble in various organic solvents.[3] A thorough understanding of its spectroscopic properties is fundamental for its quantification, characterization, and the elucidation of its mechanism of action in biological systems.

UV-Visible Absorption Spectroscopy

Prodigiosin hydrochloride exhibits a characteristic and intense absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. This absorption is attributed to the extensive π-conjugated system of its tripyrrole structure.

Absorption Maxima

The maximum absorption wavelength (λmax) of this compound is sensitive to the solvent environment and the pH of the solution. In acidic solutions, where the pyrrole (B145914) nitrogens are protonated, the compound typically displays a strong absorption peak in the range of 530 to 540 nm.

| Solvent System | Maximum Absorption Wavelength (λmax) | Reference |

| Acidified Methanol (pH 3) | 530 nm | [4] |

| Acidified Ethanol | 534 nm | [2] |

| Methanol | 535 nm | [5] |

| Acidified Ethanol (1 M HCl in absolute ethanol) | 535 nm | [4] |

| Absolute Methanol | 536 nm | [6][7] |

| Methanol | 538 nm | [8] |

| DMSO | 539 nm | [8] |

| Methanol (pH 2.0) | 540 nm | [6] |

Molar Absorptivity

The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity indicates a high probability of light absorption, making the compound suitable for sensitive detection and quantification.

| Solvent System | Molar Absorptivity (ε) at λmax | Reference |

| Acidified Ethanol | 139,800 M⁻¹cm⁻¹ at 535 nm | [4] |

Fluorescence Spectroscopy

This compound is also fluorescent, emitting light upon excitation at a suitable wavelength. Its fluorescence properties can be utilized for various applications, including cellular imaging and binding assays.

Excitation and Emission Maxima

The fluorescence of this compound is characterized by its excitation and emission spectra. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is relatively small for this compound.

| Solvent System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference | | :--- | :--- | :--- | | Methanol | 537 nm | 557 nm |[8] | | 20 mM HEPES, 100 mM NaCl, pH 7.5, 2% DMSO | 534 nm | 555 nm |[9] |

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A definitive, published fluorescence quantum yield for this compound was not identified in the surveyed literature. However, the standard method for its determination is the comparative method, which is detailed in the experimental protocols section.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

Sample Preparation

A generalized workflow for preparing this compound for spectroscopic analysis is outlined below. This typically involves extraction from a microbial culture, purification, and dissolution in a suitable solvent.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Prodigiosin Hydrochloride: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An In-depth Examination of the Solubility Profile, Experimental Determination Protocols, and Relevant Biological Pathways

Introduction

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the scientific community for its wide range of biological activities.[1][2] Its hydrochloride salt, in particular, is a subject of extensive research due to its potent pro-apoptotic, immunosuppressive, and anticancer properties.[1][3] A critical parameter for the advancement of prodigiosin hydrochloride in both preclinical and clinical research is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its key signaling pathways.

Solubility of this compound

This compound exhibits a distinct solubility profile, being generally soluble in organic solvents and insoluble in aqueous solutions. This characteristic is crucial for the design of in vitro experiments, formulation development, and drug delivery strategies.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Soluble | [3] |

| Methanol | Not specified | Soluble | [1][2] |

| Ethanol | Not specified | Soluble | |

| Chloroform | Not specified | Soluble | [1][2] |

| Acetonitrile | Not specified | Soluble | [1][2] |

| Water | Not specified | Insoluble | [1][2] |

Note: One technical data sheet mentions the stability of prodigiosin (not explicitly the hydrochloride salt) solutions at 2 mg/mL in DMSO or methanol.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Reagents

-

This compound powder

-

Selected solvents (e.g., DMSO, methanol, ethanol, water)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Steps

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Add the powder to a vial containing a precise volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles. This step is critical to ensure that only the dissolved compound is analyzed.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the filtered sample solutions (potentially after appropriate dilution) using the same HPLC method.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or molarity (M).

-

Signaling Pathways Modulated by Prodigiosin

Prodigiosin exerts its potent anticancer effects by modulating several key signaling pathways, ultimately leading to programmed cell death, or apoptosis. Understanding these pathways is crucial for the rational design of novel cancer therapies.

Caption: Key signaling pathways involved in prodigiosin-induced apoptosis.

Prodigiosin induces apoptosis through a multi-faceted mechanism that includes:

-

Induction of Cellular Stress: It causes endoplasmic reticulum (ER) stress and alters intracellular pH, creating an environment unfavorable for cancer cell survival.[6]

-

DNA Damage: Prodigiosin can cause cleavage of DNA, directly triggering apoptotic pathways.[6]

-

Inhibition of Pro-Survival Pathways: It inhibits the AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[6]

-

Mitochondrial Pathway Activation: Prodigiosin disrupts the balance of the Bcl-2 family of proteins, which regulate mitochondrial integrity. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis, culminating in the activation of caspases, the executioners of programmed cell death.[6][7]

Conclusion

This technical guide provides essential information on the solubility of this compound, a compound with significant therapeutic potential. The presented data and protocols are intended to assist researchers and drug development professionals in designing and executing robust scientific investigations. A thorough understanding of its solubility characteristics and a clear picture of its mechanism of action are fundamental to unlocking the full therapeutic promise of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Prodigiosin Serratia marcescens, = 98 HPLC, powder 56144-17-3 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crimson Tide: A Technical Guide to the Natural Sources and Analysis of Prodigiosin and Its Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment characterized by its unique tripyrrole skeleton, stands as a prominent secondary metabolite produced by a diverse array of microorganisms.[1][2][3] Belonging to the prodiginine family of natural products, it has garnered significant attention from the scientific community not only for its striking color but also for its broad spectrum of bioactivities, including antimicrobial, immunosuppressive, and potent anticancer properties.[4][5][6][7][8] This technical guide provides an in-depth exploration of the natural sources of prodigiosin, quantitative production yields, detailed experimental protocols for its isolation and characterization, and the intricate molecular pathways governing its biosynthesis and regulation.

Chapter 1: Natural Sources of Prodigiosin

Prodigiosin and its analogues are synthesized by a variety of bacteria, spanning both Gram-negative and Gram-positive genera, and are particularly prevalent in marine ecosystems.

Gram-Negative Bacteria

The most renowned and extensively studied producers of prodigiosin are Gram-negative bacteria.

-

Serratia marcescens : This facultative anaerobic bacterium is the most recognized producer of prodigiosin.[1][4][9] Historically, its growth on bread was linked to medieval "bleeding host" miracles.[1] Many strains of S. marcescens are known to synthesize the pigment, making it a model organism for studying secondary metabolism.[1][10]

-

Vibrio Species : Several species within the Vibrio genus are known producers. Vibrio psychroerythrus and Vibrio gazogenes are notable examples that synthesize prodigiosin.[1][7][11] These are often isolated from marine or estuarine environments.[7][12]

-

Hahella chejuensis : A Gram-negative, gamma proteobacterium isolated from marine environments, H. chejuensis is another significant source of prodigiosin.[1][7]

-

Pseudoalteromonas Species : Marine bacteria from the genus Pseudoalteromonas, such as Pseudoalteromonas rubra, are also known to produce prodiginine pigments.[13]

Gram-Positive Bacteria

While less common than in Gram-negative bacteria, prodiginine production is well-documented in the phylum Actinobacteria.

-

Streptomyces Species : Several species of this filamentous bacteria genus are capable of producing prodigiosin or its derivatives, such as undecylprodigiosin.[14][15] Notable species include Streptomyces coelicolor and Streptomyces griseoviridis.[1][16] Marine-derived Streptomyces are also a promising source.[13][15][17]

Other Marine Sources

The marine environment is a rich reservoir of prodigiosin-producing microorganisms. Beyond the specific genera mentioned above, various bacteria have been isolated from marine sources like seawater, sediments, sea snails, and sponges that are capable of pigment production.[11][12][13][18] The bacterium Zooshikella ganghwensis, for instance, has been identified as a marine producer.[13][17]

Chapter 2: Production and Yield of Prodigiosin

The yield of prodigiosin is highly variable and depends on the producing strain, culture medium composition, and physical fermentation parameters such as temperature, pH, and aeration.[7] Optimization of these conditions is a key focus of research to enhance production for potential industrial and pharmaceutical applications.

| Producing Organism | Substrate/Medium | Yield | Reference |

| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | 43 g/L | [4] |

| Serratia marcescens (Optimized) | Nutrient broth + Glucose | 4.8 g/L | [19] |

| Serratia marcescens MB703 | Not specified | 72 mg/L | [20] |

| Vibrio gazogenes PB1 | Minimal media + Glucose (1%) | 231 mg/L | [7] |

| Vibrio sp. (from Thais sp.) | MZM medium + Mannitol (0.5%) + Soybean meal (2.5%) | 7 mg/L | [11] |

| Streptomyces sp. Fusant NRCF69 | Dairy processing wastewater + Mannitol (0.5%) | 47 g/L | [21] |

Note: The reported yields, particularly in the g/L range, are exceptionally high and reflect highly optimized, strain-specific fermentation processes.

Chapter 3: Biosynthesis and Regulation

The molecular synthesis of prodigiosin is a complex, bifurcated process governed by a dedicated gene cluster and regulated by a sophisticated network of signaling pathways.

The Biosynthetic Pathway

Prodigiosin biosynthesis culminates in the enzymatic condensation of two precursor molecules: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) .[2][3][6][22] In Serratia, this pathway is encoded by the pig gene cluster (pigA through pigN).[10][23]

-

MAP Biosynthesis : This branch utilizes pyruvate (B1213749) and 2-octenal (B7820987) as primary precursors. The key enzymes involved are PigD, PigE, and PigB, which catalyze a series of reactions including decarboxylation, transamination, cyclization, and oxidation to form the final MAP molecule.[1][2][22]

-

MBC Biosynthesis : This branch begins with L-proline and incorporates L-serine and L-methionine. It involves a series of enzymatic steps including oxidation, condensation, and methoxylation, catalyzed by proteins such as PigI, PigG, PigA, PigJ, PigH, and PigM.[1][3][22]

-

Final Condensation : The final step involves the condensation of MAP and MBC, a reaction catalyzed by the condensing enzyme PigC, to form the characteristic tripyrrole structure of prodigiosin.[1][22]

Caption: Bifurcated pathway for prodigiosin synthesis from precursor molecules.

Regulatory Network

Prodigiosin production is tightly regulated at the transcriptional level, responding to various environmental and physiological cues. This regulation ensures that the energetically expensive process of secondary metabolism is initiated at the appropriate time, typically during the stationary phase of growth.

Key regulatory systems include:

-

Two-Component Systems (TCS) : Several TCSs, which allow bacteria to sense and respond to environmental changes, are involved. These include the GacS/GacA, PhoB/PhoR, RssB/RssA, and EnvZ/OmpR systems, which modulate the expression of the pig gene cluster.[2][23]

-

Quorum Sensing (QS) : Cell-density-dependent regulation via QS systems, such as SmaI/SmaR in Serratia, plays a role in coordinating pigment production within the bacterial population.[23][24]

-

Transcriptional Regulators : Specific transcription factors like HexS act as key contributors to the thermoregulation of prodigiosin synthesis, inhibiting production at higher temperatures (e.g., 37°C).[25] PigP is another master regulator controlling multiple genes involved in the process.[24]

-

Environmental Factors : Production is influenced by temperature, pH, light, oxygen availability, and nutrient limitation, particularly phosphate.[1][7]

Caption: Key regulatory inputs controlling the prodigiosin (pig) gene cluster.

Chapter 4: Experimental Protocols

The isolation and characterization of prodigiosin involve a multi-step process that leverages the pigment's physicochemical properties, particularly its solubility in organic solvents and its distinct spectral characteristics.

Caption: General workflow for the extraction and analysis of prodigiosin.

Extraction Protocol

This protocol provides a general method for extracting prodigiosin from a bacterial cell pellet.

-

Cell Harvesting : Centrifuge the microbial culture broth (e.g., at 8,000-10,000 x g for 15 minutes at 4°C) to pellet the cells.[26] Discard the supernatant.

-

Cell Lysis and Extraction : Resuspend the cell pellet in an appropriate volume of acidified methanol (B129727) (e.g., methanol with 4% 1N HCl) or acidified ethanol.[7] Other solvents like ethyl acetate (B1210297) or acetone (B3395972) can also be effective.[27]

-

Incubation : Agitate the suspension vigorously (e.g., using a vortex mixer) and incubate for 1-2 hours at room temperature, protected from light, to ensure complete pigment extraction.

-

Debris Removal : Centrifuge the mixture again at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell debris.

-

Collection : Carefully transfer the colored supernatant, which contains the crude prodigiosin extract, to a new, clean tube for purification or immediate analysis.

Purification Protocol

Crude extracts typically require purification to isolate prodigiosin from other metabolites.

-

Solvent Evaporation : Concentrate the crude extract to dryness using a rotary evaporator or under a stream of nitrogen.[28]

-

Resuspension : Redissolve the dried extract in a minimal volume of a suitable solvent, such as acetone or chloroform.[26][28]

-

Column Chromatography :

-

Pack a glass column with silica (B1680970) gel (60-200 mesh) as the stationary phase.

-

Load the concentrated extract onto the top of the column.

-

Elute the pigment using a non-polar mobile phase, such as a hexane:acetone or chloroform:ethyl acetate solvent system.[27][28]

-

Collect the distinct red-colored fractions as they elute from the column.

-

-

Thin-Layer Chromatography (TLC) :

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a chamber with an appropriate solvent system (e.g., methanol:ethyl acetate:chloroform).[26]

-

Prodigiosin will appear as a distinct red spot. The purity can be assessed, and the band can be scraped for further analysis.[29][30] The reported Rf value is often high (e.g., >0.8) in suitable solvent systems.[26][29]

-

Characterization Methods

The identity and purity of the isolated pigment are confirmed using several analytical techniques.

-

UV-Visible Spectrophotometry :

-

Dissolve the purified pigment in methanol or ethanol.

-

Scan the absorbance spectrum from 200 to 800 nm.

-

Prodigiosin exhibits a characteristic maximum absorption peak (λmax) at approximately 535-536 nm in acidic or neutral solutions.[29][31][32] This peak will shift to a lower wavelength (e.g., ~460-470 nm) under alkaline conditions, causing a color change from red to yellow/orange.[29]

-

-

Mass Spectrometry (MS) :

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Analyze the purified sample to identify its functional groups.

-

The spectrum will reveal characteristic peaks corresponding to N-H, C-H, C=C, and C-N bonds present in the pyrrole (B145914) rings of the prodigiosin structure.[20][29][31]

-

References

- 1. Prodigiosin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis and regulation of bacterial prodiginines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Native Production of Prodigiosin in the Estuarine Bacterium, Vibrio gazogenes PB1, and Identification of the Associated pig Genes [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Production of prodigiosin pigment by Serratia marcescens is negatively associated with cellular ATP levels during high-rate, low-cell-density growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]

- 11. Isolation and identification of a prodigiosin-like pigment producer Vibrio sp. isolate from a sea snail Thais sp [redalyc.org]

- 12. journals.asm.org [journals.asm.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Isolation and Production of Prodigiosin Pigments from Streptomyces spp. | Springer Nature Experiments [experiments.springernature.com]

- 15. Complete Genome Analysis of Undecylprodigiosin Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Streptomyces griseoviridis - Wikipedia [en.wikipedia.org]

- 17. Applications of Prodigiosin Extracted from Marine Red Pigmented Bacteria Zooshikella sp. and Actinomycete Streptomyces sp. [mdpi.com]

- 18. [PDF] Prodigiosin-an antibacterial red pigment produced by Serratia marcescens IBRL USM 84 associated with a marine sponge Xestospongia testudinaria | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of prodigiosin pigment by Serratia marcescens and the evaluation of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overproduction and biological activity of prodigiosin-like pigments from recombinant fusant of endophytic marine Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ovid.com [ovid.com]

- 23. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rjlbpcs.com [rjlbpcs.com]

- 27. vjs.ac.vn [vjs.ac.vn]

- 28. Prodigiosin purification [bio-protocol.org]

- 29. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

Unveiling the Crimson Tide: An In-depth Technical Guide to the In Vitro Anticancer Properties of Prodigiosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate in oncology research.[1][2] Its hydrochloride salt, in particular, demonstrates potent cytotoxic effects against a broad spectrum of cancer cell lines in vitro.[2][3][4] Notably, prodigiosin often exhibits selective cytotoxicity towards malignant cells while showing lower toxicity to non-cancerous cell lines, making it an attractive subject for anticancer drug development.[5][6] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Prodigiosin hydrochloride, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Efficacy: A Summary of Cytotoxic Activity

The anticancer potential of this compound has been quantified across numerous cancer cell lines, with its efficacy typically reported as the half-maximal inhibitory concentration (IC50). These values, summarized below, highlight the compound's broad-spectrum activity.

| Cancer Cell Line | Cell Line Type | IC50 of Prodigiosin | Reference |

| A549 | Human Lung Carcinoma | 0.39 µg/mL | [3] |

| A549 | Human Lung Carcinoma | 1.30 µg/mL | [7] |

| A549 | Human Lung Carcinoma | 0.06 µg/mL | [8] |

| HT29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [3][8] |

| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [3] |

| HL60 | Human Promyelocytic Leukemia | 79.6 nM | [3] |

| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [9] |

| K562 | Human Chronic Myelogenous Leukemia | More sensitive than HL60 | [3] |

| JEG3 | Human Choriocarcinoma | Apoptosis induced | [10] |

| PC3 | Human Prostate Cancer | Apoptosis induced | [10] |

| HCT116 | Human Colon Cancer | 0.04 µg/mL (72h) | [7] |

| MDA-MB-231 | Human Breast Cancer | 0.02 - 0.68 µg/mL | [7] |

| A375 | Human Melanoma | 1.25 µg/mL | [7] |

| MCF-7 | Human Breast Cancer | 5.1 µg/mL | [9] |

| MCF-7 | Human Breast Cancer | 0.04 µg/mL | [8] |

| HepG2 | Human Liver Cancer | 8.75 µg/mL | [4] |

| HepG2 | Human Liver Cancer | 0.04 µg/mL | [8] |

| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [9] |

| LU-1 | Human Lung Cancer | Strong inhibition | [4] |

| KB | Human Oropharyngeal Cancer | Strong inhibition | [4] |

| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 µg/mL | [9] |

| Jurkat | Human T-cell Leukemia | 225 nM (4h) | [6] |

| WiDr | Human Colon Cancer | 0.2 µg/mL | [8] |

Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), inhibiting autophagy, and causing cell cycle arrest.[10][11]

Induction of Apoptosis

Prodigiosin triggers apoptosis through both intrinsic and extrinsic pathways, involving a cascade of molecular events.

a) Intrinsic (Mitochondrial) Pathway: A key mechanism involves the disruption of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[12][13] Prodigiosin acts as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic Bcl-2 proteins like MCL-1.[12][13] This disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK, leading to BAK activation, mitochondrial outer membrane permeabilization, and subsequent release of cytochrome c.[12][14] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10] Studies have shown that prodigiosin treatment leads to the downregulation of Bcl-2 and an increase in the Bax/Bcl-2 ratio, further promoting apoptosis.[5][10]

Caption: Prodigiosin induces the intrinsic apoptotic pathway.

b) Extrinsic (Death Receptor) Pathway: While the intrinsic pathway is predominant, some evidence suggests the involvement of the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface. This can lead to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[10]

c) Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, leading to the unfolded protein response (UPR).[15] This can trigger apoptosis through the activation of pathways such as the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP pathways.[15]

Modulation of Signaling Pathways

Prodigiosin has been shown to interfere with several key signaling pathways that are often dysregulated in cancer.

a) MAPK Pathway: In some cancer cell lines, such as K562, prodigiosin activates the ERK signaling pathway, which is involved in both apoptosis and the inhibition of autophagy.[11] Conversely, it has been shown to reduce the phosphorylation of JNK and p38 MAPKs.[11]

b) PI3K/Akt/mTOR Pathway: Prodigiosin can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[15][16] Inhibition of this pathway can lead to apoptosis and autophagic cell death.[15]

Caption: Prodigiosin inhibits the PI3K/Akt/mTOR pathway.

c) Wnt/β-catenin Pathway: Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin pathway.[17] It targets multiple components of this pathway, including LRP6, DVL, and GSK3β, leading to decreased expression of Wnt target genes like cyclin D1.[17]

Cell Cycle Arrest

Prodigiosin can induce cell cycle arrest at different phases, depending on the cancer cell type.[18] This prevents cancer cells from proliferating and dividing. For instance, in HT-29 colon cancer cells, prodigiosin treatment leads to an increase in the S phase population.[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

a) Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.

b) Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodigiosin isolated from cell wall of Serratia marcescens alters expression of apoptosis-related genes and increases apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members | PLOS One [journals.plos.org]

- 13. Molecular interactions of prodiginines with the BH3 domain of anti-apoptotic Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members | PLOS One [journals.plos.org]

- 15. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prodigiosins as anti cancer agents: living upto their name - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

- 20. merckmillipore.com [merckmillipore.com]

Prodigiosin Hydrochloride: A Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant scientific interest due to its broad spectrum of bioactivities.[1][2][3] This technical guide provides an in-depth overview of the antibacterial and antifungal properties of prodigiosin hydrochloride. It summarizes quantitative antimicrobial data, details common experimental methodologies for its assessment, and illustrates key mechanisms and workflows through diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Prodigiosin is a secondary metabolite belonging to the prodiginine family of compounds, characterized by a common tripyrrole ring structure.[1][4] While known for centuries for its striking pigmentation, modern research has illuminated its potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][5][6] Its hydrochloride salt form is often utilized in research due to its stability and solubility. This document focuses on the antimicrobial spectrum of this compound, presenting key data and methodologies relevant to its evaluation as a potential therapeutic agent.

Antibacterial Spectrum of this compound

Prodigiosin has demonstrated significant inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria.[5][6] The mechanism of its antibacterial action is multifaceted, involving interference with the bacterial cell cycle, DNA cleavage, pH disruption, and the generation of reactive oxygen species (ROS).[6][7] A primary mode of action is believed to be its role as a hydrophobic stressor, disrupting the plasma membrane of bacterial cells.[7][8]

Quantitative Antibacterial Data

The antibacterial efficacy of prodigiosin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in diffusion assays. The following tables summarize reported values for various bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Prodigiosin Against Bacterial Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 62.5 | [9] |

| Staphylococcus aureus | (Clinical Isolate) | 8 | [10] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | 73.6 µM | [6] |

| Enterococcus faecalis | ATCC 29212 | 3.9 | [9] |

| Bacillus subtilis | NCIM 2545 | 43 µM | [6] |

| Bacillus subtilis | - | - | [5] |

| Escherichia coli | NCIM 2065 | 15.9 µM | [6] |

| Escherichia coli | ATCC 8739 | 62.5 | [9] |

| Klebsiella pneumoniae | NCIM 2706 | 22.6 µM | [6] |

| Pseudomonas aeruginosa | NCIM 2036 | 46.1 µM | [6] |

| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [9] |

| Chromobacterium violaceum | - | 4-16 | [10] |

Table 2: Zone of Inhibition Diameters for Prodigiosin Against Bacterial Pathogens

| Bacterial Species | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| Escherichia coli | 1000 | 28.2 ± 0.57 | [5] |

| Bacillus subtilis | 1000 | 23.58 ± 0.6 | [5] |

| Staphylococcus aureus | - | 22.33 | [11] |

| Streptococcus pyogenes | - | 20.67 | [11] |

| Klebsiella pneumoniae | - | 16.67 | [11] |

| Pseudomonas aeruginosa | - | 13.67 | [11] |

Antifungal Spectrum of this compound

In addition to its antibacterial properties, prodigiosin has demonstrated notable activity against a variety of fungal pathogens.[5] The proposed antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to disruption of cellular integrity.[12]

Quantitative Antifungal Data

The antifungal activity of prodigiosin is also evaluated using MIC and zone of inhibition assays.

Table 3: Minimum Inhibitory Concentrations (MICs) of Prodigiosin Against Fungal Pathogens

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | - | [5] |

| Fusarium oxysporum | 8 | [3] |

| Aspergillus flavus | 10 | [3] |

| Penicillium notatum | 22 | [3] |

| Cladosporium sp. | 20 | [3] |

Table 4: Zone of Inhibition Diameters for Prodigiosin Against Fungal Pathogens

| Fungal Species | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| Aspergillus niger | 1000 | 23.5 ± 0.71 | [5] |

| Fusarium oxysporum | 1000 | 23 ± 1.41 | [5] |

| Candida albicans | - | 25 | [13] |

| Candida utilis | - | 27 | [13] |

Experimental Protocols

Accurate and reproducible assessment of the antimicrobial activity of this compound relies on standardized experimental protocols. The following sections detail the methodologies for the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]

Materials:

-

96-well flat-bottom sterile microplates

-

This compound stock solution

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (typically 0.5 McFarland standard)

-

Sterility and growth controls

Procedure:

-

Dispense 100 µL of 2X concentrated broth medium into each well of the microplate.

-

Add 80 µL of varying concentrations of this compound to the wells. A two-fold serial dilution is commonly performed across the plate.

-

Add 20 µL of the standardized microbial inoculum to each well.

-

Include a sterility control (broth only) and a growth control (broth and inoculum, no prodigiosin).

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.[14]

Agar (B569324) Well Diffusion Method for Zone of Inhibition Determination

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a well containing the substance.[5][15]

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)

-

Standardized microbial inoculum

-

Sterile cork borer or pipette tip to create wells

-

This compound solutions of known concentrations

Procedure:

-

Prepare a lawn of the test microorganism by evenly spreading the standardized inoculum over the surface of the agar plate.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Carefully pipette a known volume (e.g., 100 µL) of the this compound solution into each well.

-

A control well containing the solvent used to dissolve the prodigiosin should also be included.

-

Incubate the plates under appropriate conditions.

-

After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizations: Mechanisms and Workflows

Proposed Mechanism of Antimicrobial Action

The following diagram illustrates the proposed multifaceted mechanism of action of prodigiosin against microbial cells.

References

- 1. Prodigiosin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]

- 8. Antimicrobial activity of prodigiosin is attributable to plasma-membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of interaction of an endofungal bacterium Serratia marcescens D1 with its host and non-host fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjlbpcs.com [rjlbpcs.com]

- 14. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Crimson Tide of Immunosuppression: A Technical Guide to Prodigiosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158) hydrochloride, a member of the prodiginine family of natural red pigments, has emerged as a potent immunosuppressive agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of the immunosuppressive effects of prodigiosin hydrochloride, with a focus on its impact on T-lymphocyte activity. It consolidates quantitative data from various studies, presents detailed experimental protocols for assessing its bioactivity, and visualizes the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this compound.

Introduction